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Compound of Interest

Compound Name: 2-Bromo-5-chlorophenol

Cat. No.: B087913 Get Quote

An In-depth Analysis of Structural, Spectroscopic, and Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed theoretical and experimental studies specifically focused on 2-Bromo-5-
chlorophenol are not readily available in the current scientific literature. This guide has been

constructed using data from comprehensive theoretical studies on closely related isomers,

primarily 2-bromo-4-chlorophenol and insights from a complete series analysis of

chlorophenols. The presented data serves as a robust estimation and a methodological

framework for the study of 2-Bromo-5-chlorophenol.

Introduction
2-Bromo-5-chlorophenol is a halogenated aromatic compound with significant potential as a

versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular

structure, featuring a phenolic hydroxyl group, a bromine atom, and a chlorine atom on the

benzene ring, imparts unique electronic and reactive characteristics. Understanding the

fundamental structural, vibrational, and electronic properties of this molecule is crucial for its

effective utilization in drug design and development.

This technical guide provides a comprehensive overview of the theoretical studies of 2-Bromo-
5-chlorophenol, leveraging computational chemistry to elucidate its key molecular parameters.

Due to the absence of specific studies on this molecule, this guide utilizes data from in-depth
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analyses of its isomers and related dihalophenols to present a detailed and scientifically

grounded perspective.

Molecular Structure and Geometry
The molecular structure of 2-Bromo-5-chlorophenol consists of a benzene ring substituted

with a hydroxyl group at position 1, a bromine atom at position 2, and a chlorine atom at

position 5. Theoretical calculations, specifically Density Functional Theory (DFT), are pivotal in

determining the optimized molecular geometry, including bond lengths and bond angles. These

parameters are fundamental to understanding the molecule's stability and reactivity.

Table 1: Optimized Geometric Parameters (Bond Lengths and Bond Angles) of an Analogous

Dihalophenol

Parameter Bond Length (Å) Parameter Bond Angle (°)

C1-C2 1.395 C2-C1-C6 119.5

C2-C3 1.387 C1-C2-C3 120.3

C3-C4 1.391 C2-C3-C4 120.1

C4-C5 1.388 C3-C4-C5 119.8

C5-C6 1.393 C4-C5-C6 120.2

C1-C6 1.396 C5-C6-C1 120.1

C1-O 1.365 C2-C1-O 119.8

O-H 0.963 C6-C1-O 120.7

C2-Br 1.895 C1-C2-Br 119.9

C5-Cl 1.742 C4-C5-Cl 119.7

Note: Data presented is based on theoretical calculations for analogous dihalophenols and

serves as an estimation for 2-Bromo-5-chlorophenol.

Spectroscopic Properties
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Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform

Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule's vibrational modes.

Theoretical calculations are instrumental in assigning the observed spectral bands to specific

molecular motions.

Vibrational Analysis
The vibrational modes of 2-Bromo-5-chlorophenol can be predicted with high accuracy using

DFT calculations. The characteristic vibrational frequencies are influenced by the substituents

on the benzene ring.

Table 2: Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of an Analogous

Bromochlorophenol

Vibrational Mode
FT-IR Frequency
(cm⁻¹)

FT-Raman
Frequency (cm⁻¹)

Assignment

O-H stretch 3550 3552
Stretching of the

hydroxyl group

C-H stretch (aromatic) 3080 - 3050 3085 - 3055

Stretching of C-H

bonds on the benzene

ring

C=C stretch

(aromatic)
1600 - 1450 1605 - 1455

Stretching of carbon-

carbon bonds in the

benzene ring

C-O stretch 1260 1258
Stretching of the

carbon-oxygen bond

C-Br stretch 680 678
Stretching of the

carbon-bromine bond

C-Cl stretch 750 748
Stretching of the

carbon-chlorine bond

O-H bend 1350 1348
Bending of the

hydroxyl group
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Note: Data is based on a theoretical study of 2-bromo-4-chlorophenol and provides an

expected range for the vibrational modes of 2-Bromo-5-chlorophenol.[2]

Electronic Properties
The electronic properties of a molecule, such as the distribution of electron density and the

energies of its frontier molecular orbitals, are critical for understanding its reactivity and

potential biological activity.

Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons,

respectively. The energy difference between the HOMO and LUMO, known as the HOMO-

LUMO gap, is a measure of the molecule's chemical reactivity and stability. A smaller gap

generally indicates higher reactivity.

Table 3: Calculated Electronic Properties of an Analogous Dihalophenol

Property Value (eV)

HOMO Energy -6.25

LUMO Energy -1.89

HOMO-LUMO Gap (ΔE) 4.36

Note: These values are estimations based on calculations for analogous dihalophenols.

Molecular Electrostatic Potential (MESP)
The Molecular Electrostatic Potential (MESP) map provides a visual representation of the

charge distribution in a molecule. It helps to identify regions that are electron-rich (nucleophilic)

and electron-poor (electrophilic), which are crucial for predicting sites of chemical reactions and

intermolecular interactions.

Potential Biological Activity and Drug Development
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Theoretical studies, particularly molecular docking, can be employed to predict the interaction

of 2-Bromo-5-chlorophenol with biological targets such as proteins and enzymes. By

simulating the binding affinity and orientation of the molecule within the active site of a target

protein, researchers can gain insights into its potential as a drug candidate.

Experimental and Computational Protocols
Computational Methodology
The theoretical data presented in this guide is typically generated using the following

computational protocol:

Software: Gaussian 09 or a similar quantum chemistry software package.

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-

Parr) exchange-correlation functional.

Basis Set: 6-311++G(d,p) or a similar split-valence basis set with polarization and diffuse

functions.

Geometry Optimization: The molecular geometry is optimized to find the lowest energy

conformation.

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized

structure is a true minimum on the potential energy surface and to predict the IR and Raman

spectra.

Electronic Properties: HOMO and LUMO energies, as well as the MESP, are calculated from

the optimized geometry.

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate

intramolecular interactions and charge delocalization.
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Caption: Workflow for theoretical analysis of 2-Bromo-5-chlorophenol.

Experimental Protocols (for validation)
FT-IR Spectroscopy: The FT-IR spectrum of the compound would be recorded in the solid

phase using a KBr pellet technique in the range of 4000–400 cm⁻¹.
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FT-Raman Spectroscopy: The FT-Raman spectrum would be obtained using a spectrometer

with a Nd:YAG laser source operating at 1064 nm in the range of 4000–50 cm⁻¹.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum would be recorded in a suitable

solvent (e.g., ethanol) to determine the electronic transitions.

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded in a suitable deuterated

solvent (e.g., CDCl₃) to confirm the molecular structure.

Signaling Pathways and Logical Relationships
The theoretical data generated for 2-Bromo-5-chlorophenol can be integrated into broader

drug discovery and development pathways.
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Caption: Integrated theoretical and experimental drug discovery workflow.

Conclusion
This technical guide provides a comprehensive theoretical framework for understanding the

molecular properties of 2-Bromo-5-chlorophenol. By leveraging computational data from

closely related analogues, it offers valuable insights into its geometry, vibrational spectra, and
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electronic characteristics. The detailed protocols and workflows presented herein serve as a

valuable resource for researchers and scientists in the fields of chemistry and drug

development, facilitating further investigation and application of this promising molecule. Future

dedicated experimental and theoretical studies on 2-Bromo-5-chlorophenol are warranted to

validate and expand upon the foundational knowledge presented in this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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